3-{[3-(Cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a bicyclo[2.2.1]heptane core, which is known for its rigidity and stability, making it an interesting subject for research in chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This core can be synthesized through a Diels-Alder reaction, followed by various functional group modifications to introduce the necessary substituents .
Industrial Production Methods
These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for further modifications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of rigid molecular structures on biological systems.
Industry: It may be used in the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action for 3-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes or receptors that recognize the compound’s unique structure. The pathways involved can vary depending on the specific application, but they generally involve binding to the target and inducing a conformational change that alters the target’s activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: This compound shares the bicyclo[2.2.1]heptane core but has different substituents.
3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid: Another compound with a similar core structure but different functional groups.
Uniqueness
What sets 3-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID apart is its combination of a rigid bicyclo[2.2.1]heptane core with a complex array of functional groups. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H32N2O4S |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
3-[[3-(cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C24H32N2O4S/c27-21(18-13-10-11-14(12-13)19(18)24(29)30)26-23-20(16-8-4-5-9-17(16)31-23)22(28)25-15-6-2-1-3-7-15/h13-15,18-19H,1-12H2,(H,25,28)(H,26,27)(H,29,30) |
InChI Key |
QPAPCYRLIRPYAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4C5CCC(C5)C4C(=O)O |
Origin of Product |
United States |
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